molecular formula C11H13N3O2S B14255120 N-cyclobutyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-imine CAS No. 497250-13-2

N-cyclobutyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-imine

Cat. No.: B14255120
CAS No.: 497250-13-2
M. Wt: 251.31 g/mol
InChI Key: HWUFEDVHNRSSFJ-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. Benzothiadiazines are known for their diverse applications in medicinal chemistry, particularly as diuretic and antihypertensive agents . This compound, with its unique structure, has garnered interest for its potential therapeutic applications and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with cyclobutylamine in the presence of an oxidizing agent . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Properties

CAS No.

497250-13-2

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-cyclobutyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C11H13N3O2S/c15-17(16)10-7-2-1-6-9(10)13-11(14-17)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13,14)

InChI Key

HWUFEDVHNRSSFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N=C2NC3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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